molecular formula C6H13NO3S B13209997 4,4-Dimethyloxolane-3-sulfonamide

4,4-Dimethyloxolane-3-sulfonamide

Cat. No.: B13209997
M. Wt: 179.24 g/mol
InChI Key: ASSNAQQYRFSMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyloxolane-3-sulfonamide is unique due to its specific structural features, including the oxolane ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4,4-Dimethyloxolane-3-sulfonamide is a sulfonamide compound with potential biological activities that have garnered attention in pharmaceutical research. Its structural characteristics suggest various applications, particularly in the field of medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including data from case studies and research findings.

This compound is characterized by its unique oxolane structure and sulfonamide functional group. These features contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, which can lead to the formation of sulfonyl derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. In particular, compounds with similar structures have been studied as agonists for the APJ receptor (APLNR), which is involved in cardiovascular functions. The activation of this receptor has been associated with improved cardiac contractility and potential therapeutic effects in heart failure conditions .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityFindings
CardiovascularDemonstrated increased contractility in isolated heart assays; potential use in heart failure treatment.
AntimicrobialRelated compounds show efficacy against bacterial infections; further research needed on specific strains.
Chemical ReactivityUndergoes oxidation to form active sulfonyl derivatives; implications for drug design and efficacy.

Detailed Research Insights

  • Cardiovascular Studies : In vitro studies have shown that compounds similar to this compound can significantly enhance cardiac contractility at low concentrations. For instance, exogenous apelin (a related peptide) has been shown to improve cardiac output and reduce left ventricular pressure in animal models . These findings suggest that this compound could be further investigated for similar effects.
  • Antimicrobial Activity : Although direct studies on this specific compound are scarce, the general mechanism of sulfonamides involves inhibition of bacterial folic acid synthesis. This class of drugs has been widely used in treating bacterial infections, indicating a potential avenue for exploring the antimicrobial properties of this compound .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

4,4-dimethyloxolane-3-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)

InChI Key

ASSNAQQYRFSMTB-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.